1-Chloro-3,5-dinitrobenzene

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

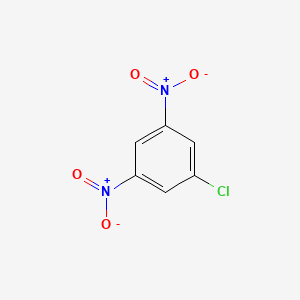

2D Structure

3D Structure

属性

IUPAC Name |

1-chloro-3,5-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN2O4/c7-4-1-5(8(10)11)3-6(2-4)9(12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFJKASVFAWFUNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501310667 | |

| Record name | 1-Chloro-3,5-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501310667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618-86-0 | |

| Record name | 1-Chloro-3,5-dinitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=618-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-3,5-dinitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000618860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chloro-3,5-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501310667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-CHLORO-3,5-DINITROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/770VEP8T4H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1-Chloro-3,5-dinitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-3,5-dinitrobenzene is a significant chemical intermediate, playing a crucial role in the synthesis of a variety of more complex molecules, particularly in the pharmaceutical and dye industries. Its chemical behavior is largely dictated by the electron-withdrawing nature of the two nitro groups, which deactivates the benzene ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. A thorough understanding of its physical properties is paramount for its effective use in synthesis, ensuring optimal reaction conditions, purification strategies, and safe handling. This guide provides a comprehensive overview of the key physical and spectroscopic properties of this compound, intended for a scientific audience.

Molecular and Physicochemical Properties

This compound is a solid at room temperature, typically appearing as colorless to pale yellow needles.[1][2][3] Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₃ClN₂O₄ | [4][5] |

| Molecular Weight | 202.55 g/mol | [4][5] |

| Appearance | Colorless to pale yellow needles | [1][2][3] |

| Melting Point | 176 °C | [4][6] |

| Boiling Point | 285 °C | [4][6] |

| Density | 1.619 g/cm³ | [2][4] |

| CAS Number | 618-86-0 | [1][2][7] |

Solubility Profile

Qualitative solubility studies have shown that this compound is soluble in organic solvents such as ethanol and diethyl ether, and slightly soluble in chloroform and methanol.[1][2] It is consistently reported as insoluble in water.[1][2][7] This solubility profile is critical when selecting appropriate solvent systems for reactions and purification by recrystallization. For instance, its solubility in hot ethanol followed by its relative insolubility in the cold solvent makes ethanol a suitable choice for recrystallization.

Spectroscopic Properties

Detailed spectroscopic data is essential for the unambiguous identification and characterization of this compound. While experimental spectra are not widely available in public databases, the following sections provide predicted data based on established spectroscopic principles, which serve as a reliable guide for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum of this compound is expected to be simple due to the molecule's symmetry. There are two chemically equivalent protons at the 2- and 6-positions and one proton at the 4-position.

-

δ ~8.8-9.0 ppm (d, 2H, J ≈ 2.5 Hz): This downfield chemical shift is attributed to the protons ortho to the two strongly electron-withdrawing nitro groups. The signal is expected to be a doublet due to coupling with the proton at the 4-position.

-

δ ~8.6-8.8 ppm (t, 1H, J ≈ 2.5 Hz): This signal corresponds to the proton at the 4-position, which is para to the chlorine atom and flanked by two nitro groups. It is expected to be a triplet due to coupling with the two equivalent protons at the 2- and 6-positions.

¹³C NMR Spectroscopy (Predicted)

The predicted ¹³C NMR spectrum will reflect the symmetry of the molecule, showing four distinct signals:

-

δ ~148-150 ppm: Carbon atoms bearing the nitro groups (C3 and C5).

-

δ ~133-135 ppm: Carbon atom bearing the chlorine atom (C1).

-

δ ~128-130 ppm: Carbon atoms ortho to the chlorine (C2 and C6).

-

δ ~120-122 ppm: Carbon atom para to the chlorine (C4).

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound will be dominated by the characteristic vibrations of the nitro groups and the substituted benzene ring.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~1550-1520 | Strong | Asymmetric NO₂ stretch |

| ~1350-1330 | Strong | Symmetric NO₂ stretch |

| ~1600, ~1475 | Medium-Weak | Aromatic C=C ring stretch |

| ~850-750 | Strong | C-Cl stretch |

| ~900-675 | Strong | Aromatic C-H out-of-plane bend |

Mass Spectrometry (MS) (Predicted)

In an electron ionization (EI) mass spectrum, this compound is expected to show a prominent molecular ion peak. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be observable for the molecular ion and any chlorine-containing fragments.

-

m/z 202/204 (M⁺): Molecular ion.

-

m/z 172/174: Loss of NO (M - 30).

-

m/z 156/158: Loss of NO₂ (M - 46).

-

m/z 121: Loss of NO₂ and Cl.

-

m/z 75: C₆H₃⁺ fragment.

Synthesis and Purification

A common and efficient method for the synthesis of this compound is the Sandmeyer reaction, starting from 3,5-dinitroaniline. This multi-step process offers precise control over the regiochemistry, which is not achievable through direct nitration of chlorobenzene.

Caption: Synthesis of this compound via the Sandmeyer reaction.

Purification to a high degree (typically >97%) is generally achieved through recrystallization, often from ethanol. For applications requiring even higher purity, chromatographic techniques such as column chromatography can be employed.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is harmful if swallowed, toxic in contact with skin, and can cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Experimental Protocols

The following are generalized protocols for the characterization of this compound.

Protocol 1: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse program. Set the spectral width to cover the aromatic region (approximately 0-10 ppm). Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. Set the spectral width to cover the expected range of carbon chemical shifts (approximately 0-160 ppm). A longer acquisition time and a greater number of scans will be necessary compared to the ¹H spectrum due to the lower natural abundance of ¹³C.

-

Data Processing: Process the acquired free induction decays (FIDs) by applying a Fourier transform. Phase the spectra and calibrate the chemical shifts using the residual solvent peak as a reference.

References

- 1. This compound | 618-86-0 [chemicalbook.com]

- 2. This compound CAS#: 618-86-0 [m.chemicalbook.com]

- 3. This compound | C6H3ClN2O4 | CID 33098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound|618-86-0|lookchem [lookchem.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. echemi.com [echemi.com]

- 7. Page loading... [wap.guidechem.com]

1-Chloro-3,5-dinitrobenzene chemical properties

An In-Depth Technical Guide to the Chemical Properties of 1-Chloro-3,5-dinitrobenzene

Introduction

This compound (CAS No. 618-86-0) is a pivotal chemical intermediate, serving as a foundational building block in the synthesis of a diverse range of high-value chemical entities, including pharmaceuticals, agrochemicals, and specialized dyes. Its unique molecular architecture, featuring a chlorinated benzene ring strongly deactivated by two meta-positioned nitro groups, imparts a distinct reactivity profile. Understanding the nuances of its synthesis, physicochemical characteristics, and reaction mechanisms is paramount for chemists and researchers aiming to leverage this compound in complex synthetic pathways.

This guide provides a comprehensive exploration of the chemical properties of this compound, moving beyond a simple recitation of data to offer insights into the causality behind its behavior. We will delve into its optimized synthesis, detailed spectroscopic signature, characteristic reactivity—with a focus on nucleophilic aromatic substitution—and critical safety protocols.

Synthesis and Purification: A Strategy of Precision

The regiochemistry of this compound precludes its efficient synthesis via direct electrophilic nitration of chlorobenzene, a process that overwhelmingly favors the formation of ortho- and para-isomers. Consequently, a more strategic, multi-step approach is required to ensure the precise placement of the functional groups and achieve high product purity.

Primary Synthetic Route: The Sandmeyer Reaction

The most reliable and widely adopted method for synthesizing this compound is the Sandmeyer reaction, commencing with 3,5-dinitroaniline. This pathway is favored for its high regioselectivity, ensuring the chlorine atom is introduced at the correct position.

Experimental Protocol: Synthesis via Sandmeyer Reaction

Causality: This protocol is designed around the inherent instability of the diazonium salt intermediate. Strict temperature control is not merely a suggestion but a critical parameter to prevent premature decomposition and nitrogen gas evolution, which would drastically reduce the yield.

-

Diazotization of 3,5-Dinitroaniline:

-

A suspension of 3,5-dinitroaniline in aqueous hydrochloric acid is prepared in a reaction vessel equipped with an overhead stirrer and a thermometer.

-

The mixture is cooled to between 0°C and 5°C using an ice-salt bath. Expert Insight: Maintaining this low temperature is crucial as diazonium salts are thermally labile and can decompose violently at higher temperatures.

-

A pre-chilled aqueous solution of sodium nitrite (NaNO₂) is added dropwise to the aniline suspension. The addition rate must be carefully controlled to keep the internal temperature below 5°C.

-

Stirring is continued for an additional 15-30 minutes post-addition to ensure complete formation of the 3,5-dinitrophenyldiazonium chloride intermediate.

-

-

Copper(I) Chloride Preparation (Catalyst):

-

In a separate vessel, a solution of copper(II) sulfate and sodium chloride is prepared in hot water.

-

Sodium bisulfite is added portion-wise to reduce the Cu(II) to Cu(I), precipitating white copper(I) chloride.

-

The CuCl is washed with water to remove impurities and then dissolved in concentrated hydrochloric acid to form the active catalyst solution.

-

-

Sandmeyer Reaction (Substitution):

-

The cold diazonium salt solution from Step 1 is added slowly to the prepared copper(I) chloride solution.

-

A vigorous evolution of nitrogen gas will be observed as the diazonium group is replaced by the chlorine atom.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently heated on a steam bath to ensure the reaction goes to completion.[1]

-

-

Isolation and Purification:

-

The solid product is isolated from the reaction mixture by steam distillation or filtration.

-

The crude this compound is then subjected to purification.

-

Purification Strategies

The final purity of the compound is critical for its downstream applications.

-

Recrystallization: This is the most common method for industrial-scale purification. The choice of solvent is dictated by the compound's solubility profile; it is soluble in organic solvents like ethanol but has low solubility in water.[2][3] Multiple recrystallization steps may be required to achieve a purity of ≥97%.

-

Chromatography: For applications demanding exceptional purity, such as in pharmaceutical synthesis, column chromatography or preparative HPLC can be employed. These techniques separate the target compound from isomeric impurities and residual starting materials with high fidelity.

Caption: Workflow for the synthesis of this compound.

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of chemical synthesis and development. The physical properties and spectroscopic data provide an unassailable identity for this compound.

Physical Properties

The key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 618-86-0 | [2][3][4] |

| Molecular Formula | C₆H₃ClN₂O₄ | [2][3][4][5] |

| Molecular Weight | 202.55 g/mol | [2][3][4][5] |

| Appearance | Colorless needles or yellow crystals | [2][3][6][7] |

| Melting Point | 176°C | [3][5] |

| Boiling Point | 285°C | [3][5] |

| Density | ~1.62 g/cm³ | [3][5] |

| Solubility | Soluble in ethanol, ether; insoluble in water | [2][3][5][6] |

Spectroscopic Data for Structural Elucidation

Spectroscopic analysis provides a definitive fingerprint for the molecule.

| Technique | Expected Features |

| ¹H NMR | Due to the molecule's symmetry, two distinct signals are expected in the aromatic region (δ 7-9 ppm). The proton at C4 (between the two nitro groups) would appear as a triplet, while the two equivalent protons at C2 and C6 would appear as a doublet. |

| IR Spectroscopy | Characteristic absorption bands would include: strong asymmetric and symmetric N-O stretching from the nitro groups (~1530-1550 cm⁻¹ and ~1340-1360 cm⁻¹, respectively), C-Cl stretching (~700-800 cm⁻¹), and aromatic C-H stretching (~3000-3100 cm⁻¹).[4] |

| Mass Spectrometry | The mass spectrum will show a characteristic isotopic pattern for a monochlorinated compound. The molecular ion peak (M⁺) will be observed at m/z 202, accompanied by a significant M+2 peak at m/z 204 with an intensity of approximately one-third that of the M⁺ peak, corresponding to the ³⁵Cl and ³⁷Cl isotopes.[4] |

Chemical Reactivity: The Nuances of SNAr

The dominant feature of this compound's reactivity is its susceptibility to Nucleophilic Aromatic Substitution (SNAr). The two strongly electron-withdrawing nitro groups significantly reduce the electron density of the aromatic ring, making it susceptible to attack by nucleophiles.[8][9]

Mechanism and the Meisenheimer Complex

The SNAr reaction proceeds via a two-step addition-elimination mechanism.

-

Addition: A nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

-

Elimination: The leaving group (chloride ion) is expelled, restoring the aromaticity of the ring.

Expert Insight: The Critical Role of Isomerism

A crucial point of understanding for any process chemist is the difference in reactivity between this compound and its more common isomer, 1-chloro-2,4-dinitrobenzene.

-

In the 2,4-isomer , the nitro groups are positioned ortho and para to the chlorine atom. This allows the negative charge of the Meisenheimer complex to be delocalized directly onto the oxygen atoms of the nitro groups through resonance, creating a highly stable intermediate and facilitating a rapid reaction.[8][10]

-

In the 3,5-isomer , the nitro groups are meta to the chlorine. The negative charge of the intermediate cannot be delocalized onto the nitro groups via resonance. This results in a significantly less stable Meisenheimer complex and, consequently, much slower reaction kinetics compared to the ortho/para activated isomer.[11] This nuanced reactivity is a key consideration when designing synthetic routes and predicting reaction times.

Caption: Generalized SNAr mechanism for this compound.

Safety and Handling

Due to its chemical nature, this compound must be handled with appropriate care. It is classified as hazardous, and adherence to safety protocols is mandatory.

| Hazard Category | Description and Precaution | Reference(s) |

| Acute Toxicity | Harmful if swallowed. Fatal or toxic if it comes in contact with skin. Can be absorbed through the skin. | [7][12][13] |

| Health Effects | May cause skin sensitization upon repeated contact. Exposure can affect the central nervous system and blood, potentially causing methemoglobinemia, which reduces the blood's ability to carry oxygen. | [7] |

| Handling | Use only in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or face shield, and a lab coat. Avoid creating and inhaling dust. | [12][14][15] |

| Storage | Store in a cool, dry, and well-ventilated area in a tightly sealed container. Keep away from incompatible materials such as strong bases and oxidizing agents. | [7][14] |

| First Aid | In case of skin contact, wash immediately with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. If swallowed, rinse mouth. In all cases of exposure, seek immediate medical attention. | [12][13] |

Conclusion

This compound is more than a simple aromatic compound; it is a specialized tool for the synthetic chemist. Its properties are a direct consequence of its unique isomeric structure. While its synthesis requires a targeted approach like the Sandmeyer reaction, its true value lies in its moderated reactivity in SNAr reactions. This attenuated reactivity, when compared to its 2,4-dinitro isomer, provides a level of control that can be exploited in the synthesis of complex molecules. For researchers and drug development professionals, a thorough understanding of these fundamental chemical principles—from synthesis and purification to reactivity and safe handling—is essential for unlocking the full potential of this versatile chemical intermediate.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Page loading... [guidechem.com]

- 3. This compound CAS#: 618-86-0 [m.chemicalbook.com]

- 4. This compound | C6H3ClN2O4 | CID 33098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. This compound | 618-86-0 [chemicalbook.com]

- 7. ICSC 0722 - 1-CHLORO-3,4-DINITROBENZENE [inchem.org]

- 8. homework.study.com [homework.study.com]

- 9. quora.com [quora.com]

- 10. brainly.com [brainly.com]

- 11. researchgate.net [researchgate.net]

- 12. lobachemie.com [lobachemie.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. fishersci.com [fishersci.com]

- 15. cdhfinechemical.com [cdhfinechemical.com]

Navigating the Solvent Landscape: An In-depth Technical Guide to the Solubility of 1-Chloro-3,5-dinitrobenzene

Abstract

This technical guide offers a comprehensive exploration of the solubility characteristics of 1-chloro-3,5-dinitrobenzene in organic solvents. While extensive quantitative solubility data for this compound is not widely published, this document provides a robust framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine its solubility. By elucidating the underlying physicochemical principles and providing detailed experimental methodologies, this guide serves as a critical resource for applications ranging from synthesis and purification to formulation and quality control.

Introduction: The Significance of Solubility for a Key Chemical Intermediate

This compound (C₆H₃ClN₂O₄, CAS No: 618-86-0) is a pivotal intermediate in the synthesis of a variety of more complex molecules, including dyes and pharmaceuticals. Its utility in these synthetic pathways is profoundly influenced by its solubility in organic solvents. The choice of solvent is critical for optimizing reaction kinetics, facilitating purification through recrystallization, and ultimately ensuring the yield and purity of the final product. An in-depth understanding of its solubility profile is, therefore, not merely academic but a cornerstone of efficient and effective process development.

This guide will delve into the molecular characteristics of this compound that govern its solubility, explore the theoretical underpinnings of its dissolution in various organic media, and provide detailed, actionable protocols for the experimental determination of its solubility.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior. These properties dictate the nature and strength of intermolecular interactions between the solute and potential solvents.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₃ClN₂O₄ | |

| Molecular Weight | 202.55 g/mol | |

| Melting Point | 176 °C | |

| Boiling Point | 285 °C | |

| Density | 1.619 g/cm³ | |

| Appearance | Colorless needles or white to off-white solid | |

| Water Solubility | Insoluble | |

| XLogP3 | 2.3 | |

| Hydrogen Bond Acceptor Count | 4 | |

| Hydrogen Bond Donor Count | 0 |

The high melting point suggests strong crystal lattice energy, which must be overcome by solvent-solute interactions for dissolution to occur. The molecule possesses two strongly electron-withdrawing nitro groups and a chloro substituent on the benzene ring. These groups create a significant dipole moment and make the aromatic ring electron-deficient. The oxygen atoms of the nitro groups can act as hydrogen bond acceptors, a crucial factor in its interaction with protic solvents. The absence of hydrogen bond donors is equally noteworthy.

Theoretical Framework for Solubility

The principle of "like dissolves like" provides a fundamental, albeit simplified, model for predicting solubility. A more nuanced understanding requires consideration of the specific intermolecular forces at play between this compound and a given organic solvent.

The solubility of a solid in a liquid is a thermodynamic equilibrium process. The overall Gibbs free energy of solution (ΔG_sol) must be negative for dissolution to be spontaneous. This is governed by the enthalpy (ΔH_sol) and entropy (ΔS_sol) of solution:

ΔG_sol = ΔH_sol - TΔS_sol

The enthalpy of solution can be conceptualized as the sum of three energy terms:

-

ΔH₁ (Lattice Energy): The energy required to break apart the crystal lattice of the solute (this compound). This is an endothermic process.

-

ΔH₂ (Solvent Cavity Formation): The energy required to create a space in the solvent to accommodate a solute molecule. This is also an endothermic process.

-

ΔH₃ (Solvation Energy): The energy released when the solute molecule interacts with the solvent molecules. This is an exothermic process.

ΔH_sol = ΔH₁ + ΔH₂ + ΔH₃

For this compound, effective solvents will be those where the exothermic solvation energy (ΔH₃) is sufficient to overcome the endothermic lattice energy (ΔH₁) and the energy of cavity formation (ΔH₂).

The Role of Solvent Polarity and Intermolecular Forces

The molecular structure of this compound, with its polar nitro groups and less polar chlorobenzene backbone, allows for a range of interactions:

-

Dipole-Dipole Interactions: The significant molecular dipole will interact favorably with polar solvents like acetone and ethyl acetate.

-

Hydrogen Bonding: While it cannot donate hydrogen bonds, the nitro groups can accept them from protic solvents like alcohols (e.g., ethanol, methanol). This is a key contributor to its solubility in these solvents.

-

Van der Waals Forces (London Dispersion Forces): These forces will be present in all solvent interactions but will be the dominant force in nonpolar solvents like toluene or benzene.

Based on qualitative observations, this compound is soluble in ethanol and ether, and slightly soluble in chloroform and methanol, while being insoluble in water. This suggests that solvents with the ability to engage in both dipole-dipole interactions and accept hydrogen bonds are particularly effective. Its insolubility in water, a highly polar and strong hydrogen-bonding solvent, is likely due to the inability of the hydrophobic chlorobenzene ring to disrupt the strong cohesive hydrogen-bonding network of water.

Caption: Intermolecular forces governing solubility.

Experimental Determination of Solubility

Given the scarcity of published quantitative data, experimental determination is crucial. The following protocols outline two robust methods for quantifying the solubility of this compound.

Isothermal Shake-Flask Method

This is a widely accepted method for determining equilibrium solubility.

Principle: A supersaturated solution of the solute in the solvent is agitated at a constant temperature for a sufficient duration to allow for equilibrium to be established. The concentration of the dissolved solute in the supernatant is then determined.

Detailed Protocol:

-

Preparation: Add an excess amount of crystalline this compound to a series of sealed vials, each containing a known volume of the desired organic solvent (e.g., ethanol, methanol, acetone, toluene). The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C, 37 °C). Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. It is advisable to determine the time to equilibrium in a preliminary experiment by measuring the concentration at different time points until it remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature bath for a sufficient time (e.g., 2-4 hours) for the excess solid to settle.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe to match the experimental temperature, and immediately filter it through a syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved microcrystals.

-

Quantification:

-

Gravimetric Analysis: Accurately weigh a clean, dry vial. Transfer a known volume of the filtered supernatant to the vial. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and well below the melting point of the solute. Once all the solvent is removed, reweigh the vial. The mass of the dissolved solid can then be determined.

-

Spectroscopic Analysis (UV-Vis): Prepare a calibration curve of this compound in the specific solvent by measuring the absorbance of a series of solutions of known concentration at its λ_max. Dilute the filtered supernatant with a known volume of the solvent to bring its concentration within the linear range of the calibration curve. Measure the absorbance and determine the concentration from the calibration curve.

-

-

Calculation: Express the solubility in desired units, such as g/100 mL, mg/mL, or mol/L.

Caption: Workflow for the Isothermal Shake-Flask Method.

Data Presentation and Interpretation

For a comprehensive understanding, solubility should be determined across a range of solvents with varying polarities and at different temperatures.

Tabulating Solubility Data

Quantitative results should be presented in a clear, tabular format.

Example Table for Reporting Solubility Data:

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method |

| Ethanol | 25 | Experimental Value | Calculated Value | Shake-Flask/Gravimetric |

| Ethanol | 40 | Experimental Value | Calculated Value | Shake-Flask/Gravimetric |

| Methanol | 25 | Experimental Value | Calculated Value | Shake-Flask/UV-Vis |

| Acetone | 25 | Experimental Value | Calculated Value | Shake-Flask/Gravimetric |

| Toluene | 25 | Experimental Value | Calculated Value | Shake-Flask/UV-Vis |

| Chloroform | 25 | Experimental Value | Calculated Value | Shake-Flask/Gravimetric |

Temperature Dependence and Thermodynamic Analysis

The solubility of solids in liquids typically increases with temperature. By measuring solubility at several temperatures, the thermodynamics of dissolution can be investigated using the van 't Hoff equation, which relates the change in solubility to the enthalpy of solution.

Conclusion and Future Directions

This guide has established a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. While a lack of readily available public data necessitates experimental determination, the provided protocols for the isothermal shake-flask method offer a reliable path to generating this critical information. A thorough characterization of its solubility across a diverse set of solvents will empower researchers to optimize synthetic and purification processes, leading to higher yields, improved purity, and more efficient development of downstream products. Future work should focus on the systematic population of quantitative solubility data for this and other important chemical intermediates to create a valuable public resource for the scientific community.

An In-Depth Technical Guide to 1-Chloro-3,5-dinitrobenzene: Synthesis, Purification, and Physicochemical Characterization

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-chloro-3,5-dinitrobenzene, a key chemical intermediate. We will delve into its fundamental physicochemical properties, outline a detailed and rationalized synthetic protocol via the Sandmeyer reaction, describe a robust purification method, and provide essential safety and handling information. This document is intended to serve as a practical resource for laboratory and process chemists.

Introduction: The Significance of this compound

This compound (CAS No. 618-86-0) is a crystalline organic solid that serves as a valuable building block in the synthesis of a variety of more complex molecules.[1] Its utility stems from the presence of three key functional groups on the benzene ring: a chlorine atom and two nitro groups. The electron-withdrawing nature of the nitro groups activates the chlorine atom towards nucleophilic aromatic substitution, making it a versatile precursor for the introduction of various functionalities. However, the meta-positioning of the nitro groups leads to a less stable Meisenheimer complex compared to its 2,4- and 2,6-isomers, resulting in more controlled reactivity.[1] This nuanced reactivity is a critical consideration for synthetic chemists in designing reaction pathways.

Physicochemical Properties: Melting and Boiling Points

The accurate determination of melting and boiling points is fundamental to the identification and purity assessment of a chemical compound. For this compound, these properties are well-established.

| Property | Value | Source(s) |

| Melting Point | 176 °C | [2] |

| Boiling Point | 285 °C (at 760 mmHg) | [2] |

The relatively high melting point is indicative of a stable crystal lattice structure, while the high boiling point reflects the compound's molecular weight and polarity. It is important to note that nitroaromatic compounds can be thermally sensitive and may decompose at or near their atmospheric boiling points.[3][4] Therefore, for applications requiring distillation, performing this under reduced pressure is advisable to prevent degradation.

Synthesis of this compound via the Sandmeyer Reaction

Direct nitration of chlorobenzene is an inefficient method for the synthesis of the 3,5-dinitro isomer. A more strategic and widely employed approach is the Sandmeyer reaction, commencing with 3,5-dinitroaniline.[1] This multi-step process offers precise control over the regiochemistry, ensuring the desired isomer is obtained in high purity.[1]

The Underlying Chemistry: A Mechanistic Overview

The Sandmeyer reaction is a cornerstone of aromatic chemistry, enabling the conversion of an arylamine to an aryl halide via a diazonium salt intermediate.[5] The reaction proceeds through a radical-nucleophilic aromatic substitution mechanism.[5]

The key steps are:

-

Diazotization: The primary aromatic amine (3,5-dinitroaniline) is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt. This low temperature is crucial to prevent the premature decomposition of the unstable diazonium salt.

-

Single Electron Transfer (SET): A copper(I) salt, typically copper(I) chloride, acts as a catalyst, initiating a single electron transfer to the diazonium salt.[6]

-

Loss of Nitrogen Gas: The resulting aryl diazonium radical readily loses a molecule of dinitrogen (N₂), a thermodynamically highly favorable process, to generate an aryl radical.[6]

-

Halogen Transfer: The aryl radical then abstracts a chlorine atom from a copper(II) chloride species, regenerating the copper(I) catalyst and forming the final product, this compound.[6]

Caption: The Sandmeyer reaction pathway for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on established principles of the Sandmeyer reaction.[7] Researchers should adapt this procedure based on their specific laboratory conditions and safety protocols.

Materials:

-

3,5-Dinitroaniline

-

Sodium Nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Copper(I) Chloride (CuCl)

-

Ethanol

-

Deionized Water

-

Ice

Procedure:

-

Diazotization:

-

In a flask equipped with a magnetic stirrer and thermometer, dissolve 3,5-dinitroaniline in concentrated hydrochloric acid. Cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature of the reaction mixture does not exceed 5 °C. The formation of the diazonium salt is indicated by a change in the color of the solution.

-

Stir the mixture for an additional 15-20 minutes at 0-5 °C after the addition is complete.

-

-

Sandmeyer Reaction:

-

In a separate beaker, prepare a solution of copper(I) chloride in concentrated hydrochloric acid. Cool this solution in an ice bath.

-

Slowly and carefully add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

-

Once the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat it on a water bath until the evolution of nitrogen ceases.

-

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature. The crude this compound will precipitate as a solid.

-

Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove any residual acid and copper salts.

-

The crude product can then be dried before proceeding to purification.

-

Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds.[8] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[8]

Selection of a Suitable Solvent

An ideal recrystallization solvent for this compound should exhibit the following characteristics:

-

High solubility at elevated temperatures.

-

Low solubility at room temperature and below.

-

It should not react with the compound.

-

The boiling point of the solvent should be lower than the melting point of the compound to prevent "oiling out."

Based on solubility data, ethanol is a suitable solvent for the recrystallization of this compound.

Experimental Protocol: Recrystallization of this compound

Materials:

-

Crude this compound

-

Ethanol (95% or absolute)

-

Deionized Water (if a mixed solvent system is necessary)

-

Activated Charcoal (optional, for removing colored impurities)

Procedure:

-

Dissolution:

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a minimal amount of hot ethanol and heat the mixture on a hot plate with stirring until the solid dissolves completely. If the solid does not fully dissolve, add small portions of hot ethanol until a clear solution is obtained. Avoid adding excess solvent.

-

If colored impurities are present, remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

-

-

Hot Filtration (if necessary):

-

If activated charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

-

-

Crystallization:

-

Allow the hot, clear solution to cool slowly to room temperature. As the solution cools, the solubility of this compound will decrease, and crystals will begin to form.

-

Once the solution has reached room temperature, place the flask in an ice bath to maximize the yield of crystals.

-

-

Isolation and Drying:

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

-

Dry the crystals in a desiccator or a vacuum oven at a moderate temperature.

-

Experimental Determination of Melting and Boiling Points

The purity of the synthesized and recrystallized this compound should be assessed by determining its melting point. A sharp melting point range close to the literature value indicates a high degree of purity.

Melting Point Determination

A standard capillary melting point apparatus can be used for this determination.

Caption: Workflow for the experimental determination of the melting point.

Boiling Point Determination

Given the high boiling point of this compound and the potential for thermal decomposition, determining the boiling point at atmospheric pressure may not be ideal.[3][4] If a boiling point determination is necessary, it is best performed under reduced pressure (vacuum distillation). This allows the compound to boil at a lower temperature, minimizing the risk of degradation. The observed boiling point can then be correlated to the atmospheric boiling point using a nomograph.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions. While a specific, comprehensive Safety Data Sheet (SDS) for the 3,5-dinitro isomer should always be consulted, the hazards are expected to be similar to other dinitrochlorobenzene isomers.[9][10]

Potential Hazards:

-

Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[9][10]

-

Skin and Eye Irritation: Can cause skin irritation and serious eye damage.[10]

-

Allergic Skin Reaction: May cause an allergic skin reaction.[10]

-

Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[9]

Recommended Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[9]

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[9]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust.[10]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This technical guide has provided a detailed overview of the synthesis, purification, and physicochemical characterization of this compound. By understanding the underlying principles of the Sandmeyer reaction and recrystallization, and by adhering to strict safety protocols, researchers can confidently prepare and utilize this important chemical intermediate in their synthetic endeavors. The accurate determination of its melting and boiling points serves as a crucial quality control measure, ensuring the integrity of the material for subsequent applications in research and development.

References

- 1. nbinno.com [nbinno.com]

- 2. echemi.com [echemi.com]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. byjus.com [byjus.com]

- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. athabascau.ca [athabascau.ca]

- 9. lobachemie.com [lobachemie.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to the Spectral Analysis of 1-Chloro-3,5-dinitrobenzene

Foreword

In the landscape of modern chemical research and pharmaceutical development, the unambiguous structural elucidation of organic molecules is a cornerstone of progress. 1-Chloro-3,5-dinitrobenzene, a key intermediate in the synthesis of various dyes, pharmaceuticals, and other specialty chemicals, presents a valuable case study for the integrated application of modern spectroscopic techniques. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. It is designed for researchers, scientists, and drug development professionals, offering not just spectral data, but also the underlying principles and experimental considerations that enable robust and reliable characterization of this and similar molecules.

Molecular Structure and Spectroscopic Overview

This compound (C₆H₃ClN₂O₄) possesses a symmetrically substituted aromatic ring, which profoundly influences its spectral properties. The strong electron-withdrawing nature of the two nitro groups and the halogen substituent significantly deshields the aromatic protons and carbons, leading to characteristic chemical shifts in NMR spectroscopy. The vibrational modes of the nitro and chloro functional groups give rise to distinct absorption bands in the IR spectrum. Finally, the molecule's fragmentation pattern in mass spectrometry provides definitive information about its molecular weight and structural components.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is deceptively simple due to the molecule's symmetry.

-

Chemical Shift Prediction: The aromatic region is expected to show two distinct signals. The proton at the C2 position (H-2) is flanked by two nitro groups, experiencing the strongest deshielding effect. The two equivalent protons at the C4 and C6 positions (H-4, H-6) are situated between a chloro and a nitro group, and are therefore also significantly deshielded, but to a lesser extent than H-2. The strong electron-withdrawing effect of the nitro group is a key factor in determining the chemical shifts of the aromatic protons[1].

-

Splitting Patterns: The H-2 proton will appear as a triplet due to coupling with the two equivalent H-4 and H-6 protons. The H-4 and H-6 protons will appear as a doublet, as they are coupled to the H-2 proton.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| H-2 | 9.0 - 9.2 | Triplet (t) |

| H-4, H-6 | 8.8 - 9.0 | Doublet (d) |

Note: Predicted chemical shifts are based on the analysis of substituent effects on nitroaromatic compounds. Actual values may vary depending on the solvent and experimental conditions.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to symmetry, only four distinct carbon signals are expected for this compound.

-

Chemical Shift Prediction: The carbon atoms directly attached to the electron-withdrawing nitro groups (C-3, C-5) will be the most deshielded. The carbon bearing the chlorine atom (C-1) will also be deshielded. The remaining carbon atoms (C-2, C-4, C-6) will appear at relatively upfield positions in the aromatic region. The electron-withdrawing nature of the nitro group significantly influences the chemical shifts of the aromatic carbons[2].

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-1 | 133 - 136 |

| C-2, C-6 | 120 - 123 |

| C-3, C-5 | 148 - 151 |

| C-4 | 128 - 131 |

Note: Predicted chemical shifts are based on additive models and comparison with similar compounds. Experimental verification is recommended.

Experimental Protocol: NMR Spectroscopy

A standardized protocol is essential for acquiring high-quality, reproducible NMR data.

Workflow for NMR Analysis

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Detailed Steps:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound into a clean, dry vial.

-

Add approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, acetone-d₆, DMSO-d₆). The choice of solvent can influence chemical shifts.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.

-

Filter the solution through a pipette with a small cotton plug into a 5 mm NMR tube to remove any particulate matter.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock onto the deuterium signal of the solvent.

-

Optimize the magnetic field homogeneity by shimming.

-

Acquire the ¹H NMR spectrum using a standard pulse program. Typically, 16-64 scans are sufficient.

-

Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a higher sample concentration may be required.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Perform phase correction and baseline correction to ensure accurate peak representation.

-

Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.

-

Pick and label the peaks in both the ¹H and ¹³C spectra.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Functional Group Analysis

The IR spectrum of this compound is dominated by the characteristic vibrations of the nitro groups and the substituted benzene ring.

-

N-O Stretching: The most prominent features will be the strong asymmetric and symmetric stretching vibrations of the nitro groups (NO₂). These typically appear in the regions of 1500-1560 cm⁻¹ (asymmetric) and 1335-1370 cm⁻¹ (symmetric).

-

C-N Stretching: A weaker absorption corresponding to the C-N stretch is expected around 830-870 cm⁻¹.

-

C-Cl Stretching: The C-Cl stretching vibration for aryl chlorides typically appears as a strong band in the 1000-1100 cm⁻¹ region.

-

Aromatic C-H and C=C Vibrations: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. Aromatic C=C stretching vibrations give rise to a series of bands in the 1400-1600 cm⁻¹ region. The substitution pattern on the benzene ring also influences the out-of-plane C-H bending vibrations, which appear in the 675-900 cm⁻¹ region and can be diagnostic of the substitution pattern.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3050 - 3150 | Aromatic C-H Stretch | Medium |

| 1520 - 1560 | Asymmetric NO₂ Stretch | Strong |

| 1400 - 1500 | Aromatic C=C Stretch | Medium |

| 1340 - 1370 | Symmetric NO₂ Stretch | Strong |

| 1000 - 1100 | C-Cl Stretch | Strong |

| 850 - 900 | C-H Out-of-plane Bend | Strong |

| 700 - 750 | C-N-O Bending | Medium |

Note: IR spectra for this compound can be found in spectral databases such as the NIST WebBook[1] and those provided by ChemicalBook[3].

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a convenient technique for analyzing solid and liquid samples with minimal sample preparation.

Workflow for ATR-FTIR Analysis

Caption: A streamlined workflow for acquiring an ATR-FTIR spectrum.

Detailed Steps:

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean. Wipe it with a soft cloth dampened with a volatile solvent like isopropanol and allow it to dry completely.

-

Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).

-

-

Sample Analysis:

-

Place a small amount of the solid this compound onto the center of the ATR crystal.

-

Lower the anvil to apply firm and even pressure to the sample, ensuring good contact with the crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Analyze the resulting spectrum to identify the characteristic absorption bands and correlate them with the functional groups in the molecule.

-

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern.

Fragmentation Pattern Analysis

In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation.

-

Molecular Ion: The molecular weight of this compound is 202.55 g/mol [4]. Due to the presence of chlorine, the molecular ion will appear as a characteristic isotopic cluster. Chlorine has two stable isotopes, ³⁵Cl (~75% abundance) and ³⁷Cl (~25% abundance). Therefore, the molecular ion will be observed as two peaks at m/z 202 (M⁺˙ with ³⁵Cl) and m/z 204 (M⁺˙ with ³⁷Cl) in an approximate 3:1 intensity ratio[5].

-

Key Fragmentations: The fragmentation of nitroaromatic compounds is well-documented[6]. Common fragmentation pathways for this compound are expected to include:

-

Loss of NO₂: A prominent fragmentation pathway is the loss of a nitro group (NO₂, 46 Da), leading to a fragment ion at m/z 156 (for the ³⁵Cl isotope).

-

Loss of NO: Loss of nitric oxide (NO, 30 Da) can also occur.

-

Loss of Cl: Cleavage of the C-Cl bond will result in a fragment ion at m/z 167.

-

Sequential Losses: Further fragmentation of the primary fragment ions can lead to a cascade of smaller ions, providing a detailed fingerprint of the molecule.

-

Table 4: Predicted Major Ions in the Mass Spectrum of this compound

| m/z (for ³⁵Cl) | Proposed Fragment Ion |

| 202 | [C₆H₃³⁵ClN₂O₄]⁺˙ (Molecular Ion) |

| 204 | [C₆H₃³⁷ClN₂O₄]⁺˙ (M+2 Isotope Peak) |

| 156 | [C₆H₃³⁵ClNO₂]⁺˙ (Loss of NO₂) |

| 126 | [C₆H₃³⁵Cl]⁺˙ (Loss of 2 x NO₂) |

| 167 | [C₆H₃N₂O₄]⁺ (Loss of Cl) |

| 75 | [C₆H₃]⁺ (Phenyl cation) |

Note: The relative intensities of the fragment ions will depend on the instrument conditions.

Experimental Protocol: Electron Ionization (EI)-Mass Spectrometry

EI-MS is a common technique for the analysis of volatile and thermally stable small molecules.

Workflow for EI-MS Analysis

Caption: General workflow for obtaining and interpreting an EI mass spectrum.

Detailed Steps:

-

Sample Introduction:

-

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), dissolve a small amount of the sample in a volatile solvent (e.g., methanol, dichloromethane).

-

Alternatively, for direct analysis, a small amount of the solid can be placed in a capillary tube on a direct insertion probe.

-

-

Ionization and Mass Analysis:

-

The sample is introduced into the high-vacuum ion source, where it is vaporized.

-

The gaseous molecules are bombarded with a beam of electrons, typically with an energy of 70 eV. This causes ionization and fragmentation.

-

The resulting positive ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge ratio.

-

The separated ions are detected, and their abundance is recorded.

-

-

Data Analysis:

-

The instrument software generates a mass spectrum, which is a plot of ion intensity versus m/z.

-

Identify the molecular ion peak and its isotopic pattern to confirm the molecular weight and the presence of chlorine.

-

Analyze the fragmentation pattern to deduce the structure of the molecule. This can be aided by comparison with spectral libraries and known fragmentation rules for different functional groups.

-

Integrated Spectral Interpretation: A Holistic Approach

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. For this compound:

-

MS confirms the molecular weight (202.55 g/mol ) and the presence of one chlorine atom.

-

IR spectroscopy confirms the presence of nitro groups and a substituted aromatic ring.

-

¹H and ¹³C NMR spectroscopy provide the precise chemical environment and connectivity of the hydrogen and carbon atoms, confirming the 1,3,5-substitution pattern.

Together, these techniques provide a self-validating system for the unequivocal identification and characterization of this compound, ensuring the quality and reliability required in research and industrial applications.

References

- 1. Benzene, 1-chloro-3-nitro- [webbook.nist.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1-Chloro-3-nitrobenzene(121-73-3) IR Spectrum [chemicalbook.com]

- 4. This compound | C6H3ClN2O4 | CID 33098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. C6H5Cl mass spectrum of chlorobenzene fragmentation pattern of m/z m/e ions for analysis and identification pairs of isotopic peaks due to chlorine isotopes image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]

An In-depth Technical Guide to the Crystal Structure Analysis of 1-Chloro-3,5-dinitrobenzene

Introduction: The Significance of Structural Elucidation

1-Chloro-3,5-dinitrobenzene is a key chemical intermediate in the synthesis of various industrial and pharmaceutical compounds.[1][2] Its reactivity is largely governed by the electron-withdrawing nature of the two nitro groups and the chloro substituent on the benzene ring.[1] A definitive understanding of its three-dimensional structure in the solid state is paramount for predicting its physical properties, reaction kinetics, and potential for polymorphism—all critical factors in drug development and materials science.

The crystal structure provides invaluable insights into intermolecular interactions, which dictate crystal packing, solubility, melting point, and bioavailability. This guide will walk through the essential experimental and computational workflows required to obtain and analyze the crystal structure of this compound.

Synthesis and Crystallization: The Foundation of Quality Data

The journey to a high-resolution crystal structure begins with the synthesis of high-purity material and the growth of single crystals suitable for X-ray diffraction.

Synthetic Pathway

Direct nitration of chlorobenzene is not an effective method for producing the 3,5-isomer.[2] A more reliable and commonly employed route is the Sandmeyer reaction, starting from 3,5-dinitroaniline.[2] This multi-step process requires meticulous control of reaction conditions to ensure high purity of the final product.

Caption: Synthetic workflow for this compound via the Sandmeyer reaction.

Purification and Crystallization Protocol

Achieving a purity of at least 97% is crucial for successful crystallization.[2] Recrystallization from a suitable solvent system is the most common purification method.

Experimental Protocol: Recrystallization

-

Solvent Selection: Determine the solubility of the crude this compound in various solvents. It is reported to be soluble in ethanol and ether, and insoluble in water.[3] A mixture of solvents may be required to achieve optimal solubility characteristics for recrystallization.

-

Dissolution: Dissolve the crude product in a minimal amount of the chosen hot solvent to create a saturated solution.

-

Hot Filtration: If any insoluble impurities are present, perform a hot filtration to remove them.

-

Cooling: Allow the solution to cool slowly and undisturbed to room temperature. Further cooling in an ice bath may be necessary to maximize crystal yield.

-

Crystal Isolation: Collect the formed crystals by vacuum filtration.

-

Washing and Drying: Wash the crystals with a small amount of cold solvent and dry them under vacuum.

For obtaining single crystals suitable for X-ray diffraction, slow evaporation of a dilute solution in an appropriate solvent is often effective.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Structure

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise arrangement of atoms in a crystalline solid.

Data Collection Workflow

Caption: A typical workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol: SC-XRD Data Collection

-

Crystal Selection and Mounting: Under a microscope, select a well-formed, single crystal with sharp edges and no visible defects. Mount the crystal on a goniometer head using a suitable cryoprotectant if data is to be collected at low temperatures.

-

Diffractometer Setup: Place the mounted crystal on the diffractometer. Modern diffractometers are equipped with CCD or CMOS detectors and use either a molybdenum (Mo) or copper (Cu) X-ray source.

-

Unit Cell Determination: Collect a few initial frames to determine the unit cell parameters and the Bravais lattice.

-

Data Collection Strategy: Based on the crystal system, a data collection strategy is devised to ensure complete and redundant data are collected. This typically involves a series of scans through different orientations of the crystal.

-

Data Integration and Reduction: The collected diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects, absorption, and crystal decay.

Structure Solution and Refinement

Once a high-quality dataset has been collected and processed, the next step is to solve and refine the crystal structure.

Structure Solution

The goal of structure solution is to obtain an initial model of the atomic arrangement in the unit cell. This is typically achieved using direct methods or Patterson methods, which are implemented in software packages like SHELXT.

Structure Refinement

The initial model is then refined against the experimental diffraction data. This is an iterative process of adjusting atomic positions, displacement parameters, and other model parameters to minimize the difference between the observed and calculated structure factors. This is commonly performed using software such as SHELXL.

Analysis of the Crystal Structure: A Hypothetical Case Study

As no published structure for this compound is available, we will use the crystallographic data of a closely related compound, 1,3-dinitrobenzene, to illustrate the type of analysis that would be performed.

Crystallographic Data

The following table presents a hypothetical set of crystallographic data for this compound, based on what would be expected for a compound of this nature.

| Parameter | Hypothetical Value |

| Chemical Formula | C₆H₃ClN₂O₄ |

| Formula Weight | 202.55 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.5 |

| b (Å) | 12.0 |

| c (Å) | 8.5 |

| α (°) | 90 |

| β (°) | 105 |

| γ (°) | 90 |

| Volume (ų) | 738 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.82 |

| R-factor | < 0.05 |

Molecular Geometry

The refined structure would provide precise bond lengths and angles. For this compound, one would expect C-C bond lengths within the aromatic ring to be in the range of 1.37-1.40 Å. The C-Cl bond length would be approximately 1.74 Å, and the C-N bonds around 1.47 Å. The bond angles within the benzene ring would be close to 120°, with some distortion due to the substituents.

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice is determined by a network of intermolecular interactions. In the case of this compound, one would anticipate the following interactions to play a significant role in the crystal packing:

-

π-π Stacking: The electron-deficient aromatic rings are likely to engage in π-π stacking interactions.

-

C-H···O Hydrogen Bonds: Weak hydrogen bonds between the aromatic C-H groups and the oxygen atoms of the nitro groups are expected.

-

Halogen Bonding: The chlorine atom could potentially act as a halogen bond donor, interacting with the nitro groups of neighboring molecules.

References

The In-Depth Mechanism of Nucleophilic Aromatic Substitution on 1-Chloro-3,5-dinitrobenzene: A Technical Guide for Scientists and Drug Development Professionals

Foreword: Deconstructing the Nuances of Aromatic Reactivity

In the landscape of synthetic organic chemistry, the functionalization of aromatic rings remains a cornerstone of molecular design, particularly within the pharmaceutical and materials science sectors. While electrophilic aromatic substitution (EAS) is a familiar tool, its counterpart, nucleophilic aromatic substitution (SNAr), offers a powerful and often complementary strategy for forging new bonds. This guide provides an in-depth exploration of the SNAr mechanism as exemplified by the reaction of 1-chloro-3,5-dinitrobenzene. This substrate, while less reactive than its ortho- and para-substituted isomers, serves as an excellent case study to dissect the intricate electronic factors that govern this powerful transformation. Herein, we will move beyond a simple recitation of steps to a causal analysis of the reaction's progression, empowering researchers to not only understand but also to manipulate and optimize these reactions in their own synthetic endeavors.

The Anomaly of Aromatic Nucleophilic Substitution: A Departure from Convention

Aromatic rings, with their electron-rich π-systems, are inherently nucleophilic and thus typically resistant to attack by electron-rich species. Nucleophilic substitution on an aromatic ring is a departure from this norm, made possible under specific electronic circumstances. Unlike the concerted backside attack of an SN2 reaction, which is sterically impossible for a planar aromatic ring, or the formation of a highly unstable aryl cation in an SN1 pathway, the SNAr reaction proceeds via a distinct addition-elimination mechanism.[1]

The viability of this pathway is contingent on two key features:

-

The presence of a good leaving group: Halides are common leaving groups in SNAr reactions.

-

Strong activation of the aromatic ring: This is achieved by the presence of potent electron-withdrawing groups (EWGs) that render the ring electron-deficient and susceptible to nucleophilic attack.[2]

The nitro group (-NO₂) is a quintessential activating group in this context. Its strong inductive and resonance effects create significant partial positive charge on the ring carbons, effectively "priming" the molecule for nucleophilic addition.

The Unique Case of this compound: The Impact of meta-Substitution

The reactivity of a substituted chloronitrobenzene in an SNAr reaction is profoundly influenced by the relative positions of the nitro groups and the leaving group. While 1-chloro-2,4-dinitrobenzene and 1-chloro-2,6-dinitrobenzene are highly reactive substrates, this compound exhibits markedly slower reaction kinetics.[3] This difference in reactivity is not arbitrary; it is a direct consequence of the stability of the key intermediate in the SNAr mechanism.

The meta-positioning of the two nitro groups in this compound is the critical factor. As we will explore in the following section, this arrangement provides less effective stabilization of the negatively charged intermediate compared to the ortho and para isomers.[4]

The Core Mechanism: A Stepwise Journey via the Meisenheimer Complex

The SNAr reaction of this compound proceeds through a two-step addition-elimination sequence. The cornerstone of this mechanism is the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex .[5]

Step 1: Nucleophilic Addition and Formation of the Meisenheimer Complex (Rate-Determining Step)

The reaction is initiated by the attack of a nucleophile (Nu⁻) on the carbon atom bearing the chlorine leaving group (the ipso-carbon). This addition disrupts the aromaticity of the ring and forms a tetrahedral intermediate. The negative charge introduced by the nucleophile is delocalized across the π-system of the ring and, crucially, onto the electron-withdrawing nitro groups. This delocalization is what makes the formation of this otherwise high-energy intermediate feasible. This initial nucleophilic attack is typically the rate-determining step of the reaction, as it involves the energetic cost of breaking the aromaticity of the ring.[6]

Caption: Step 1: Nucleophilic attack and formation of the Meisenheimer complex.

The Decisive Role of Substituent Position in Meisenheimer Complex Stability

The stability of the Meisenheimer complex is paramount to the overall reaction rate. Herein lies the explanation for the reduced reactivity of this compound.

-

Ortho and Para Substitution: In isomers like 1-chloro-2,4-dinitrobenzene, the negative charge of the Meisenheimer complex can be delocalized directly onto the oxygen atoms of the nitro groups through resonance. This places the negative charge on a highly electronegative atom, resulting in significant stabilization.

-

Meta Substitution: In the case of this compound, the negative charge in the resonance structures of the Meisenheimer complex resides only on the carbon atoms of the ring. It is not possible to draw a resonance structure where the negative charge is directly delocalized onto the nitro groups. While the nitro groups still exert a stabilizing inductive effect, the lack of resonance stabilization makes the Meisenheimer complex of the 3,5-isomer significantly less stable than that of its ortho and para counterparts.[4]

Caption: Comparison of Meisenheimer complex stability.

Step 2: Elimination of the Leaving Group and Restoration of Aromaticity (Fast)

In the second and typically faster step of the mechanism, the leaving group (chloride ion) is expelled from the Meisenheimer complex. This step restores the aromaticity of the ring, which provides a strong thermodynamic driving force for the reaction to proceed to completion.

Caption: Step 2: Elimination of the leaving group to form the final product.

Reaction Kinetics and Energy Profile

The two-step nature of the SNAr mechanism is reflected in its reaction energy profile. The profile features two transition states and one intermediate (the Meisenheimer complex). As the formation of the Meisenheimer complex is the rate-determining step, the first transition state has a higher activation energy (Ea) than the second.

Caption: Reaction energy profile for the SNAr mechanism.

Quantitative Data: A Comparative Look at Reactivity

While precise, directly comparable kinetic data for the reaction of all three isomers of chlorodinitrobenzene with a single nucleophile under identical conditions is sparse in the literature, the qualitative trend is well-established. The reactivity order is a direct reflection of the stability of the Meisenheimer complex.

| Substrate | Relative Position of -NO₂ Groups | Meisenheimer Complex Stability | Relative Reaction Rate |

| 1-Chloro-2,4-dinitrobenzene | ortho, para | High (Resonance Stabilized) | Very Fast |

| 1-Chloro-2,6-dinitrobenzene | ortho, ortho | High (Resonance Stabilized) | Fast |

| This compound | meta, meta | Low (Inductive Stabilization Only) | Slow |

| Table 1: Relative reactivity of chlorodinitrobenzene isomers in SNAr reactions. |

Experimental Protocol: A Self-Validating System

The following protocol provides a representative method for the synthesis of N-substituted-3,5-dinitroaniline via an SNAr reaction. This procedure can be adapted for various amine nucleophiles.

Objective: To synthesize N-benzyl-3,5-dinitroaniline from this compound and benzylamine.

Materials:

-

This compound (1.0 equiv)

-

Benzylamine (1.1 equiv)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound and DMF. Stir until the solid dissolves.

-

Addition of Reagents: Add benzylamine to the solution, followed by potassium carbonate.

-

Reaction Conditions: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Chromatography: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-3,5-dinitroaniline.

-

Characterization: Confirm the identity and purity of the product using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: Generalized experimental workflow for the SNAr reaction.

Conclusion: From Mechanistic Understanding to Synthetic Application

The nucleophilic aromatic substitution of this compound provides a compelling illustration of the structure-reactivity relationships that govern this class of reactions. The seemingly subtle change of placing the activating nitro groups in the meta position, as opposed to ortho or para, has a profound impact on the stability of the crucial Meisenheimer complex intermediate and, consequently, on the overall reaction rate. For the practicing chemist, this understanding is not merely academic; it is a predictive tool that informs substrate selection, reaction condition optimization, and the strategic design of synthetic routes. By grasping the "why" behind the reactivity patterns, researchers are better equipped to harness the full potential of the SNAr reaction in the creation of novel molecules with applications in medicine and beyond.

References

- 1. benchchem.com [benchchem.com]

- 2. Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Meisenheimer complex - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]